molecular formula C18H13Cl B8237072 2-chloro-1,4-diphenylbenzene

2-chloro-1,4-diphenylbenzene

Cat. No.: B8237072
M. Wt: 264.7 g/mol
InChI Key: NKHQYWROIURKKP-UHFFFAOYSA-N
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Description

2-Chloro-1,4-diphenylbenzene is a chlorinated aromatic compound characterized by a central benzene ring substituted with a chlorine atom at position 2 and phenyl groups at positions 1 and 4. Its molecular formula is C₁₈H₁₃Cl, with a molecular weight of 264.81 g/mol. The compound’s structure imparts unique steric and electronic properties due to the bulky phenyl groups and electron-withdrawing chlorine atom.

Properties

IUPAC Name

2-chloro-1,4-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHQYWROIURKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-1,1’:4’,1’‘-terphenyl typically involves the chlorination of 1,1’:4’,1’‘-terphenyl. One common method is the Friedel-Crafts alkylation reaction, where 1,1’:4’,1’‘-terphenyl is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ position .

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-1,1’:4’,1’'-terphenyl may involve large-scale chlorination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-1,1’:4’,1’'-terphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects: Chloro-Alkoxy Benzenes

  • 2-Chloro-1,4-dimethoxybenzene (C₈H₉ClO₂; MW 172.61 g/mol): Unlike 2-chloro-1,4-diphenylbenzene, this compound features methoxy (-OCH₃) groups instead of phenyl substituents. Methoxy groups are electron-donating, enhancing ring reactivity toward electrophilic substitution.
  • 2-Chloro-1,4-diisopropoxybenzene (C₁₂H₁₇ClO₂; MW 228.72 g/mol) :
    The larger isopropoxy substituents further reduce reactivity compared to methoxy analogs. The target compound’s phenyl groups would likely exhibit even greater steric effects, limiting applications in fine chemical synthesis but favoring use in materials requiring thermal stability .

Property This compound 2-Chloro-1,4-Dimethoxybenzene 2-Chloro-1,4-Diisopropoxybenzene
Molecular Formula C₁₈H₁₃Cl C₈H₉ClO₂ C₁₂H₁₇ClO₂
Molecular Weight (g/mol) 264.81 172.61 228.72
Key Substituents Cl, 2×Ph Cl, 2×OCH₃ Cl, 2×OCH(CH₃)₂
Likely Reactivity Low (steric hindrance) Moderate (electron-donating) Low (bulky alkoxy)

Halogenated Derivatives: Chloro-Dihalobenzenes

  • 1,4-Dichlorobenzene (C₆H₄Cl₂; MW 147.00 g/mol) :
    This simpler dichloro analog is highly volatile and used in mothballs and deodorizers. In contrast, this compound’s bulkier structure would reduce volatility, making it less suitable for sublimation-based applications but more stable in high-temperature environments .

  • 2-Chloro-1,4-difluoro-3-methylbenzene (C₇H₅ClF₂; MW 162.56 g/mol) :
    The trifunctional substitution (Cl, F, CH₃) introduces polarity and moderate reactivity. The target compound’s phenyl groups dominate its electronic profile, likely rendering it less reactive toward nucleophilic substitution compared to this fluorinated derivative .

Amino-Substituted Analogs

  • 2-Chloro-1,4-diaminobenzene (C₆H₆ClN₂; MW 157.58 g/mol): Amino groups (-NH₂) increase solubility in aqueous media and reactivity in dye synthesis. The absence of amino groups in this compound limits its use in colorant industries but enhances stability under oxidative conditions .

Benzoxazine Derivatives

  • 2-(2-Chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: This benzoxazine-containing compound shares diphenyl motifs but incorporates a heterocyclic oxygen and nitrogen. Such structures are pivotal in polymer chemistry (e.g., high-performance resins), whereas the target compound’s simpler aromatic system may serve as a monomer or crosslinking agent .

Biological Activity

2-Chloro-1,4-diphenylbenzene, also known as 2-chloro-diphenylbenzene or terphenyl chloride, is a chlorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article examines the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by its two phenyl groups attached to a central benzene ring with a chlorine substituent. Its molecular formula is C13_{13}H9_{9}Cl, and it has a molecular weight of 220.66 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The chlorine atom can participate in various biochemical reactions, potentially modulating enzyme activity. This interaction may influence metabolic pathways within cells.
  • Binding Affinity : Studies suggest that chlorinated compounds can exhibit binding affinity to biomolecules such as proteins and nucleic acids, affecting their function and stability.
  • Antioxidant Properties : Some chlorinated compounds have shown antioxidant activity, which could play a role in protecting cells from oxidative stress.

Case Studies and Research Findings

Research into the biological activities of this compound has revealed several noteworthy findings:

  • Inhibition of Carboxylesterases : A study indicated that derivatives of chlorinated compounds could selectively inhibit human intestinal carboxylesterases (hiCE), which are involved in drug metabolism. The structural characteristics of these compounds suggest that halogenation enhances inhibitory potency .
  • Potential Antitumor Activity : Preliminary investigations into the compound's structure have suggested possible antitumor properties. For example, related compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Environmental Impact Studies : Research has shown that chlorinated aromatic compounds like this compound can affect microbial communities in contaminated environments. The biodegradation kinetics of such compounds indicate that they may hinder the breakdown of other pollutants when present in mixtures .

Data Table: Biological Activity Summary

Activity Description Reference
Enzyme InhibitionSelective inhibition of human intestinal carboxylesterases
Antitumor PotentialIndications of inhibiting cancer cell growth
Antioxidant ActivityPotential protective effects against oxidative stress
Environmental ImpactEffects on microbial degradation processes

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

  • Therapeutic Applications : Further exploration into its potential as an antitumor agent or as a precursor for drug development could yield significant benefits in medicinal chemistry.
  • Environmental Remediation : Understanding the biodegradation pathways and interactions with other pollutants could enhance strategies for environmental cleanup involving chlorinated solvents.
  • Mechanistic Studies : Detailed studies on the molecular interactions between this compound and biological macromolecules will provide insights into its mode of action and potential therapeutic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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